4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone
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Overview
Description
4-Bromo-2-fluoro-3’-thiomorpholinomethylbenzophenone is a complex organic compound with the molecular formula C18H17BrFNOS It is characterized by the presence of bromine, fluorine, and thiomorpholine functional groups attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3’-thiomorpholinomethylbenzophenone typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and sulfur tetrafluoride (SF4) for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
4-Bromo-2-fluoro-3’-thiomorpholinomethylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can form strong bonds with biological molecules, potentially inhibiting or modifying their function. The thiomorpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoro-2-methylaniline: Similar in structure but lacks the thiomorpholine group.
4-Bromo-2-fluoroaniline: Another related compound with different functional groups.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains additional fluorine atoms, leading to different chemical properties.
Uniqueness
4-Bromo-2-fluoro-3’-thiomorpholinomethylbenzophenone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFGRJDUBAULHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643384 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-52-5 |
Source
|
Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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